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Abstract
Oditrasertib (also known as SAR443820 and DNL788) is a potent, selective, and reversible

inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) that was developed for the treatment

of neuroinflammatory and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis

(ALS) and Multiple Sclerosis (MS). As a brain-penetrant small molecule, Oditrasertib was

designed to modulate the detrimental downstream effects of RIPK1 activation, including

inflammation and programmed cell death (necroptosis). Despite its promising preclinical profile,

clinical development was halted due to a lack of efficacy in Phase 2 trials.[1] This technical

guide provides a comprehensive overview of Oditrasertib's chemical properties, a plausible

synthesis pathway based on related patent literature, its mechanism of action within the RIPK1

signaling cascade, and a summary of its biological activity and clinical trial outcomes.

Chemical Structure and Properties
Oditrasertib is a complex heterocyclic molecule. Its structure is formally claimed in patent

WO2018213632A1, filed by Denali Therapeutics.[2]

IUPAC Name: 4-(3,3-difluoro-2,2-dimethylpropanoyl)-3,5-dihydro-2H-pyrido[3,4-f][3]

[4]oxazepine-9-carbonitrile

Molecular Formula: C₁₄H₁₅F₂N₃O₂
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Molecular Weight: 295.28 g/mol

CAS Number: 2252271-93-3

Table 1: Physicochemical Properties of Oditrasertib

Property Value Source

Molecular Formula C₁₄H₁₅F₂N₃O₂ PubChem

Molecular Weight 295.28 g/mol PubChem

XLogP3 1.3 PubChem

Hydrogen Bond Donors 0 PubChem

Hydrogen Bond Acceptors 5 PubChem

Rotatable Bond Count 2 PubChem

Synthesis Pathway
The precise, step-by-step synthesis of Oditrasertib is proprietary information detailed within

patent WO2018213632A1.[2] A generalized, plausible synthetic route for molecules of this

class typically involves the construction of the core tricyclic pyrido-oxazepine system, followed

by acylation. The synthesis would likely culminate in the introduction of the difluoro-

dimethylpropanoyl group, a moiety often used in medicinal chemistry to enhance metabolic

stability and potency.

Below is a conceptual workflow for the synthesis of Oditrasertib.
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Caption: Conceptual Synthesis Workflow for Oditrasertib.

Signaling Pathway and Mechanism of Action
Oditrasertib functions as a potent inhibitor of RIPK1 kinase activity. RIPK1 is a critical

signaling node that regulates cellular responses to inflammatory stimuli, such as tumor necrosis

factor (TNF). Depending on the cellular context and post-translational modifications, RIPK1 can

initiate pro-survival signaling through NF-κB or trigger programmed cell death pathways,

including apoptosis and a regulated form of necrosis known as necroptosis.
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In neurodegenerative diseases, the overactivation of RIPK1 is believed to contribute to chronic

inflammation and neuronal death.[3] Oditrasertib binds to the ATP-binding pocket of the RIPK1

kinase domain, preventing its autophosphorylation and subsequent activation of downstream

effectors like RIPK3 and MLKL, which are essential for the execution of necroptosis.
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Caption: RIPK1 Signaling Pathway and Inhibition by Oditrasertib.
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Quantitative Data
Oditrasertib demonstrated high potency in preclinical assays. However, this did not translate

to clinical efficacy in Phase 2 trials.

Table 2: In Vitro Potency of Oditrasertib

Assay Cell Type IC₅₀ (nM) Source

RIPK1 Inhibition Human PBMCs 3.16 MedchemExpress[2]

RIPK1 Inhibition
iPSC-derived

Microglia
1.6 MedchemExpress[2]

Table 3: Summary of Phase 2 Clinical Trial Outcomes

Trial
Identifier

Disease Key Details
Primary
Endpoint

Outcome Source

NCT0563054

7 (K2 Study)

Multiple

Sclerosis

N=174;

Randomized,

double-blind,

placebo-

controlled for

48 weeks.[3]

[4]

Change in

serum

Neurofilamen

t Light Chain

(NfL) levels.

[3]

Failed to

meet primary

endpoint; no

significant

difference in

NfL levels

compared to

placebo.[5][6]

Multiple

Sclerosis

News Today,

[3] Fierce

Biotech[5]

HIMALAYA

Study

Amyotrophic

Lateral

Sclerosis

(ALS)

Randomized,

placebo-

controlled

study.

Change in

ALS

Functional

Rating Scale-

Revised

(ALSFRS-R).

Failed to

meet primary

endpoint.[5]

Fierce

Biotech[5]

Experimental Protocols
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Detailed experimental protocols are proprietary. The following sections describe the general

methodologies based on publicly available information and standard practices in the field.

RIPK1 Kinase Inhibition Assay (Generalized Protocol)
A common method to determine the potency of a kinase inhibitor is a biochemical assay that

measures the phosphorylation of a substrate.

Prepare Assay Plate:
Add recombinant human RIPK1 enzyme,

a universal substrate (e.g., MBP),
and varying concentrations of Oditrasertib.

Initiate Reaction:
Add ATP (often radiolabeled, e.g., ³³P-ATP)

to start the kinase reaction.

Incubate:
Allow reaction to proceed at a controlled

temperature (e.g., 30°C) for a set time (e.g., 60-120 min).

Stop Reaction & Measure:
Stop the reaction (e.g., by adding phosphoric acid).

Measure substrate phosphorylation.
(e.g., via scintillation counting or luminescence).

Data Analysis:
Plot phosphorylation signal vs. inhibitor concentration.

Calculate IC₅₀ value using a dose-response curve.

Click to download full resolution via product page

Caption: Generalized Workflow for a RIPK1 Kinase Inhibition Assay.

Phase 2 Clinical Trial Protocol (NCT05630547 - MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10856149?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design: A multicenter, randomized, double-blind, placebo-controlled study to evaluate

the efficacy and safety of Oditrasertib.[3][4]

Participants: 174 adults (ages 18-60) with relapsing-remitting, secondary progressive, or

primary progressive MS.[3][7]

Treatment Protocol:

Double-Blind Period (48 weeks): Participants were randomly assigned to receive either

oral Oditrasertib tablets or a matching placebo.[4]

Open-Label Extension (up to 96 weeks): Following the initial 48-week period, all

participants were eligible to receive Oditrasertib.[4]

Primary Outcome Measure: The primary endpoint was the change in serum neurofilament

light chain (NfL) levels from baseline to week 48. NfL is a biomarker of neuro-axonal

damage.[3][5]

Secondary Outcome Measures: Key secondary endpoints included measures of brain

lesions on MRI, disability progression (EDSS), brain volume changes, motor function, and

safety/tolerability.[3][8]

Conclusion
Oditrasertib is a well-characterized, potent, and brain-penetrant inhibitor of RIPK1. Its

development was supported by a strong scientific rationale targeting the roles of RIPK1 in

inflammation and necroptosis in neurodegenerative diseases. While demonstrating high

potency in preclinical models, Oditrasertib ultimately failed to show clinical benefit in Phase 2

trials for both MS and ALS, leading to the discontinuation of its development.[1][5] The data and

methodologies presented in this guide offer valuable insights for researchers in the fields of

kinase inhibitor development and neuroinflammation, highlighting the persistent challenges of

translating preclinical potency into clinical efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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